molecular formula C20H22N4O4 B13498301 5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione

5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B13498301
M. Wt: 382.4 g/mol
InChI Key: QKFVFEDOYRRLME-UHFFFAOYSA-N
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Description

The compound 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential applications in medicinal chemistry and drug development. This compound features a unique spirocyclic structure, which is known for its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Functionalization: Introduction of the piperidinyl and isoindole moieties through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

5-(2,7-diazaspiro[3.5]nonan-2-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H22N4O4/c25-16-4-3-15(17(26)22-16)24-18(27)13-2-1-12(9-14(13)19(24)28)23-10-20(11-23)5-7-21-8-6-20/h1-2,9,15,21H,3-8,10-11H2,(H,22,25,26)

InChI Key

QKFVFEDOYRRLME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCNCC5

Origin of Product

United States

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